Product packaging for Cyclobutyrol(Cat. No.:CAS No. 512-16-3)

Cyclobutyrol

Cat. No.: B1669401
CAS No.: 512-16-3
M. Wt: 186.25 g/mol
InChI Key: NIVFTEMPSCMWDE-UHFFFAOYSA-N
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Description

Overview of Cyclobutyrol in Chemical and Biological Contexts

This compound is a synthetic organic compound with the chemical formula C₁₀H₁₈O₃. It is classified as a hydroxy monocarboxylic acid, characterized by a hydroxyl group and a carboxyl group attached to a cyclohexane (B81311) ring structure. Specifically, the hydroxyl group is geminal to a 1-carboxypropyl group on the cyclohexane ring. nih.govebi.ac.uk Its IUPAC name is 2-(1-hydroxycyclohexyl)butanoic acid. nih.govdrugfuture.com

In biological contexts, this compound has been investigated for its effects on biliary function. Research indicates that it acts as a choleretic agent, influencing bile secretion. wikipedia.orgncats.io Beyond its impact on bile flow, studies have also explored its inhibitory action on the secretion of biliary lipids, such as cholesterol and phospholipids (B1166683). wikipedia.orgncats.ionih.gov This uncoupling effect on bile acid and lipid secretion has been a key area of biological research into this compound. ncats.ionih.gov

Historical Trajectories and Milestones in this compound Inquiry

Early research into this compound focused on its synthesis and basic chemical properties. Preparations of this compound, such as through the hydrolysis of the ethyl ester obtained via the Reformatsky reaction, were documented in the mid-20th century. drugfuture.com Key milestones in its inquiry include initial studies detailing its physical properties, such as melting and boiling points, and solubility characteristics. drugfuture.com

Subsequent research trajectories shifted towards investigating its biological activities, particularly its effects on the biliary system. Studies in the late 20th century began to elucidate its role as a choleretic and its inhibitory effects on biliary lipid secretion, marking a significant milestone in understanding its biological context. wikipedia.orgncats.ionih.gov The exploration of its mechanism of action, particularly at the level of the canalicular membrane, represents another important phase in this compound inquiry. ncats.ionih.gov

Classification and Key Structural Features Relevant to Research Applications

This compound is chemically classified as a cyclohexanol (B46403) and a monocarboxylic acid. drugbank.com Its structure features a cyclohexane ring substituted with a hydroxyl group and a butanoic acid chain at the same carbon atom of the ring. nih.govebi.ac.uk This specific arrangement, where the hydroxyl group is geminal to the carboxypropyl group on the cyclohexane ring, is a key structural feature. nih.govebi.ac.uk

The presence of both a polar hydroxyl group and a carboxyl group, along with the nonpolar cyclohexane ring and ethyl chain, contributes to its chemical properties, including solubility characteristics. drugfuture.com These structural features are relevant to research applications as they influence its interactions with biological membranes and its behavior in various chemical environments studied in research. The cyclohexanol moiety places it within a class of compounds containing an alcohol group attached to a cyclohexane ring. drugbank.com

Key structural identifiers for this compound include its CAS number 512-16-3 and PubChem CID 72065. nih.govdrugfuture.com Its molecular formula is C₁₀H₁₈O₃, and its molecular weight is approximately 186.25 g/mol . nih.govdrugfuture.com

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₃ nih.govdrugfuture.com
Molecular Weight186.25 g/mol nih.govdrugfuture.com
IUPAC Name2-(1-hydroxycyclohexyl)butanoic acid nih.govdrugfuture.com
CAS Number512-16-3 drugfuture.com
PubChem CID72065 nih.gov
InChIKeyNIVFTEMPSCMWDE-UHFFFAOYSA-N nih.gov
SMILESCCC(C(=O)O)C1(CCCCC1)O nih.gov
Melting Point81-82°C (crystals from ether-petr ether) drugfuture.com
Boiling Point164°C at 24 mmHg; 167-170°C at 16 mmHg drugfuture.com

Significance of this compound in Contemporary Scientific Research

In contemporary scientific research, this compound remains significant primarily for its use as a tool in studying bile secretion and lipid metabolism. Its ability to uncouple the secretion of biliary cholesterol and phospholipids from that of bile acids makes it valuable for investigating the mechanisms governing these processes at the cellular and molecular levels. ncats.ionih.gov

Research using isolated perfused liver models has demonstrated that this compound decreases biliary outputs of cholesterol and phospholipid without altering bile acid secretion, providing insights into the differential regulation of these pathways. nih.gov This research contributes to a broader understanding of liver physiology and bile formation. The compound's effect at the canalicular membrane level is of particular interest in membrane transport research. ncats.ionih.gov

Research Gaps and Principal Objectives of this compound Investigations

Despite the research conducted on this compound, several research gaps remain. While its effect on biliary lipid secretion is established, the precise molecular targets and detailed mechanisms at the canalicular membrane are still areas requiring further investigation. ncats.ionih.gov Understanding the specific transporters or enzymatic pathways influenced by this compound could provide deeper insights into bile formation and lipid transport.

Principal objectives of current and future this compound investigations likely include:

Elucidating the exact molecular mechanism by which this compound inhibits biliary cholesterol and phospholipid secretion.

Identifying the specific proteins or lipids in the canalicular membrane with which this compound interacts.

Exploring potential research applications of this compound as a probe to study membrane transport phenomena.

Investigating whether this compound or its derivatives could serve as scaffolds for developing new research tools to modulate lipid secretion pathways.

Further research is needed to fully understand the properties and potential research uses of this compound and its derivatives. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B1669401 Cyclobutyrol CAS No. 512-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-hydroxycyclohexyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVFTEMPSCMWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1130-23-0 (hydrochloride salt)
Record name Cyclobutyrol [INN:DCF]
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DSSTOX Substance ID

DTXSID00862084
Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

512-16-3
Record name α-Ethyl-1-hydroxycyclohexaneacetic acid
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Record name Cyclobutyrol [INN:DCF]
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Record name Cyclobutyrol
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Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
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Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
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Record name Cyclobutyrol
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Record name CYCLOBUTYROL
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Synthesis and Derivatization Strategies for Cyclobutyrol

Methodologies for the Chemical Synthesis of Cyclobutyrol

The primary reported method for the chemical synthesis of this compound involves the hydrolysis of its ethyl ester. chemblink.com This ethyl ester is notably obtained through the application of the Reformatsky reaction. chemblink.com

The Reformatsky reaction is a well-established organic reaction that facilitates the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc. nih.govuni-frankfurt.deuni.luchemicalbook.comontosight.ai This reaction typically yields β-hydroxy esters. nih.govuni-frankfurt.deontosight.ai In the context of this compound synthesis, the reaction would involve cyclohexanone (B45756) as the carbonyl compound and an α-halo ester derived from butyric acid, reacting in the presence of zinc. The resulting β-hydroxy ester, ethyl 2-(1-hydroxycyclohexyl)butanoate, is then subjected to hydrolysis to yield this compound. chemblink.com Early literature references from the 1920s and 1950s describe this preparation method. chemblink.com

Optimized Reaction Pathways and Synthetic Yields

While the Reformatsky reaction is the foundational method for this compound synthesis, specific details regarding optimized reaction pathways and corresponding synthetic yields for this particular compound are not extensively detailed in readily available literature. General improvements in Reformatsky reaction yields have been observed with the use of freshly prepared zinc powder, heated columns of zinc dust, copper-zinc couple, acid-washed zinc, and trimethylchlorosilane. nih.gov However, specific yield data for the synthesis of this compound via optimized Reformatsky conditions are not prominently reported in the examined sources. Yields for other chemical transformations, such as the synthesis of cyclobutane (B1203170) derivatives via [2+2] cycloaddition (up to 83%) or phenylpropionic acid synthesis (97%), illustrate that high yields are achievable in related organic synthesis, but these are not directly applicable to the Reformatsky synthesis of this compound. chemblink.comnih.gov

Catalytic Approaches in this compound Production

The core Reformatsky reaction utilizes metallic zinc as a key mediator in the formation of the organozinc enolate. nih.govuni-frankfurt.deuni.luontosight.ai While zinc is integral to this specific reaction, the broader field of organic synthesis employs various catalysts to enhance reaction rates, selectivity, and efficiency. For instance, palladium-carbon is used in deprotection steps, rhodium/aluminum oxide catalysts are effective for hydrogenation of aromatic rings, and various metal complexes and organocatalysts are employed in cycloaddition and oxidation reactions. chemblink.comscribd.com However, specific catalytic approaches developed or optimized for the direct synthesis of this compound itself, beyond the use of zinc in the Reformatsky reaction, are not detailed in the consulted literature.

Derivatization of this compound for Enhanced Research Utility

Derivatization of this compound can involve modifications to its functional groups – the hydroxyl group, the carboxylic acid group, or the cyclohexyl ring – to generate analogs with altered properties or for use in further chemical transformations.

Strategies for Generating this compound Analogs

One reported transformation involving this compound is its conversion to 2-(1-cyclohexenyl)-butyric acid using thionyl chloride. This reaction represents a dehydration strategy, removing the hydroxyl group and a hydrogen from the adjacent carbon on the cyclohexyl ring to form a double bond. This exemplifies a method for modifying the cyclohexyl moiety.

General strategies for generating analogs of carboxylic acids and alcohols, the functional groups present in this compound, are well-established in organic chemistry. These can include esterification or amidation of the carboxylic acid, or oxidation, etherification, or esterification of the hydroxyl group. Modifications to the cyclohexyl ring could involve introducing substituents, altering the ring size (though this would fundamentally change the core structure), or introducing unsaturation as seen in the conversion to the cyclohexenyl derivative.

Exploration of Structural Modifications and Diversity

The exploration of structural modifications of compounds often involves systematic changes to different parts of the molecule to study the impact on physical, chemical, or biological properties. For this compound, modifications could target:

The carboxylic acid group: Formation of salts (e.g., sodium this compound chemblink.com), esters, or amides.

The hydroxyl group: Ether formation, ester formation, or oxidation to a ketone (though the quaternary carbon would prevent this at the hydroxyl-bearing position).

The ethyl group: Chain elongation, branching, or introduction of functional groups.

The cyclohexyl ring: Introduction of substituents (e.g., alkyl, hydroxyl, halogen), desaturation (as in the conversion to the cyclohexenyl derivative), or potentially ring contraction or expansion if aiming for significantly different cyclic systems.

While the synthesis of various cyclobutane derivatives and cyclic analogs of other hydroxy acids has been reported, illustrating the chemical space accessible through modifying cyclic and hydroxylated structures chemblink.com, detailed studies specifically on the systematic structural diversification of this compound into a broad library of analogs are not prominently featured in the search results.

Advancements in Stereoselective Synthesis of this compound and its Analogs

This compound possesses a chiral center at the carbon atom bearing the ethyl group and the carboxylic acid group. This means it can exist as a pair of enantiomers. Additionally, substituted cyclohexyl rings can introduce further stereocenters. The synthesis of a single stereoisomer (stereoselective synthesis) is crucial for compounds where different stereoisomers exhibit different biological activities.

General advancements in stereoselective synthesis of cyclic and hydroxylated compounds include methods like asymmetric catalysis, the use of chiral auxiliaries, and stereoselective cycloaddition reactions (e.g., [2+2] cycloadditions) or ring contractions. chemblink.comuni.luontosight.ai For instance, stereoselective synthesis of cyclobutane derivatives has been achieved through hyperbaric [2+2] cycloaddition reactions and contractive synthesis from pyrrolidines. chemblink.comuni.luontosight.ainih.gov Diastereoselective synthesis of hydroxy amino acids has also been reported using biocatalytic cascades.

Green Chemistry Principles in this compound Synthesis

Green chemistry provides a framework of twelve principles aimed at minimizing the environmental impact of chemical processes, including pharmaceutical synthesis instituteofsustainabilitystudies.comjddhs.com. These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals and solvents, the design of safer chemicals, the use of renewable feedstocks, reducing auxiliary substances, catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention jddhs.com. Applying these principles to pharmaceutical synthesis can lead to reduced waste, lower energy consumption, and the avoidance of toxic reagents and solvents instituteofsustainabilitystudies.comnih.govispe.org.

Potential green chemistry considerations for this compound synthesis could involve exploring alternative, more environmentally benign solvents instead of traditional volatile organic compounds jddhs.comispe.org. Water, ethanol, or supercritical carbon dioxide are examples of greener solvents that could be investigated jddhs.com. Solvent-free reaction conditions, where feasible, would represent an even more sustainable approach, drastically reducing waste jddhs.com.

Enhancing atom economy in the synthesis of this compound would involve designing reaction steps that incorporate a higher proportion of the starting materials into the final product, thereby minimizing byproducts jddhs.comispe.org. The use of catalytic methods, as opposed to stoichiometric reagents, could also improve efficiency and reduce waste jddhs.comispe.org. Biocatalysis, utilizing enzymes, offers another avenue for greener synthesis by operating under milder conditions and often exhibiting high selectivity jddhs.com.

Designing energy-efficient synthetic routes is another crucial aspect of green chemistry jddhs.com. This could involve exploring reactions that proceed at lower temperatures or pressures, or utilizing alternative energy sources such as microwave irradiation or flow chemistry to reduce reaction times and energy input jddhs.com.

The inherent safety of the chemical process is also a key principle jddhs.com. Evaluating alternative reagents and reaction conditions to minimize the use and generation of hazardous substances throughout the synthesis of this compound would be essential jddhs.comijbpas.com.

Despite the lack of specific published green synthesis methods for this compound in the search results, the application of these general green chemistry principles holds potential for developing more sustainable and environmentally friendly manufacturing processes for this compound in the future.

Pharmacological and Biochemical Mechanisms of Cyclobutyrol

Elucidation of Cyclobutyrol's Choleretic Action

This compound induces a choleresis that is considered bile acid-independent researchgate.netportlandpress.commedchemexpress.comnih.govnih.gov. This distinguishes its mechanism from that of bile acids themselves, which drive bile flow largely through their own osmotic activity and enterohepatic circulation.

Mechanisms Governing Bile Flow Regulation

The increase in bile flow observed after this compound administration is primarily attributed to an osmotic choleresis caused by the biliary elimination of the drug itself researchgate.net. This suggests that this compound or its metabolites are secreted into the bile canaliculi, creating an osmotic gradient that draws water into the bile, thereby increasing its volume. Studies in rats have shown a dose-dependent increase in bile flow, along with increased outputs of sodium, potassium, chloride, and bicarbonate, while bile acid concentrations are reduced wikipedia.orgnih.gov. This pattern is consistent with a hydrocholeretic effect where the increased bile volume dilutes the concentration of bile acids and other solutes normally present in bile wikipedia.org.

Cellular and Subcellular Modulations in Choleretic Response

While the osmotic effect of this compound's biliary excretion is a primary driver of its choleretic action, investigations have also explored potential cellular and subcellular mechanisms. Studies using isolated perfused rat liver have demonstrated that this compound decreases the biliary outputs of canalicular membrane enzymes such as 5'-nucleotidase and alkaline phosphodiesterase I nih.govnih.govncats.io. This observation suggests a potential interaction or effect of this compound at the level of the canalicular membrane, which is the apical membrane of hepatocytes where bile is formed and secreted into the canaliculi nih.govnih.govncats.iowjgnet.com.

However, this compound does not appear to inhibit intracellular vesicular transport or intracanalicular events in the same manner as some other organic anions nih.govnih.gov. This indicates that its influence on canalicular membrane enzymes might be a consequence of its action rather than a direct mechanism of inhibiting transport processes involved in enzyme secretion. The precise cellular targets and modulations underlying this compound's effects on the canalicular membrane enzymes warrant further investigation.

Investigation of this compound's Influence on Biliary Lipid Dynamics

Beyond its hydrocholeretic effect, this compound has a notable impact on the secretion of biliary lipids, specifically cholesterol and phospholipids (B1166683).

Impact on Biliary Cholesterol Secretion Processes

This compound has been shown to reduce the biliary concentration and output of cholesterol researchgate.netportlandpress.comnih.govnih.govnih.govncats.ioncats.io. This effect is observed without a significant modification in bile acid secretion, leading to a decrease in the cholesterol/bile acid molar ratio in bile researchgate.netportlandpress.comnih.gov. The reduction in cholesterol secretion contributes to producing bile that is less saturated with cholesterol researchgate.net.

Influence on Biliary Phospholipid Secretion Pathways

Similar to its effect on cholesterol, this compound also reduces the biliary concentration and output of phospholipids researchgate.netportlandpress.comnih.govnih.govnih.govncats.ioncats.io. This reduction occurs without a significant change in bile acid secretion, resulting in a decreased phospholipid/bile acid molar ratio in bile researchgate.netportlandpress.comnih.gov. The primary phospholipid secreted in bile is phosphatidylcholine researchgate.net.

Analysis of the Uncoupling Phenomenon Between Bile Acids and Lipid Secretion

A key finding regarding this compound's action is its ability to uncouple the secretion of cholesterol and phospholipids from that of bile acids researchgate.netportlandpress.comnih.govncats.ioncats.ioresearchgate.netdntb.gov.uaresearchgate.netnih.gov. Normally, the secretion of cholesterol and phospholipids into bile is closely coupled with the secretion of bile acids; bile acids facilitate the solubilization and transport of these lipids in bile. However, this compound selectively reduces the secretion of cholesterol and phospholipids while bile acid secretion remains largely unaffected researchgate.netportlandpress.comnih.govnih.govnih.gov. This uncoupling effect leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, as well as a reduction in the lithogenic index of the bile researchgate.netportlandpress.comnih.gov. This suggests that this compound interferes with the mechanisms responsible for the coordinated secretion of lipids with bile acids. The most likely site of this inhibitory action and uncoupling phenomenon appears to be at the level of the canalicular membrane nih.govnih.govncats.io.

Research findings on the effects of this compound on biliary secretion in rats are summarized in the table below:

ParameterEffect of this compound AdministrationNotesSource
Bile FlowIncreased (Dose-dependent)Osmotic choleresis due to drug elimination wikipedia.orgresearchgate.netnih.gov
Bile Acid Secretion RateNot significantly modifiedBile acid-independent choleresis researchgate.netportlandpress.comnih.govnih.gov
Cholesterol OutputReducedSelective reduction, uncoupling from bile acids researchgate.netportlandpress.comnih.govnih.govnih.gov
Phospholipid OutputReducedSelective reduction, uncoupling from bile acids researchgate.netportlandpress.comnih.govnih.govnih.gov
Cholesterol/Bile Acid RatioDecreasedLeads to less saturated bile researchgate.netportlandpress.comnih.gov
Phospholipid/Bile Acid RatioDecreasedContributes to changes in bile composition researchgate.netportlandpress.comnih.gov
Lithogenic IndexDecreasedIndicates reduced propensity for gallstone formation researchgate.netportlandpress.comnih.gov
5'-Nucleotidase OutputDepressedSuggests effect at canalicular membrane nih.govnih.govncats.io
Alkaline Phosphodiesterase I OutputDepressedSuggests effect at canalicular membrane nih.govnih.govncats.io
Alkaline Phosphatase OutputMarkedly reducedPlasma-membrane enzyme output reduced researchgate.netportlandpress.comnih.gov
Gamma-Glutamyltransferase OutputMarkedly reducedPlasma-membrane enzyme output reduced researchgate.netportlandpress.comnih.gov
Sodium OutputIncreased (Dose-dependent)Part of osmotic effect wikipedia.orgnih.gov
Potassium OutputIncreased (Dose-dependent)Part of osmotic effect wikipedia.orgnih.gov
Chloride OutputIncreased (Dose-dependent)Part of osmotic effect wikipedia.orgnih.gov
Bicarbonate OutputIncreased (Dose-dependent)Part of osmotic effect wikipedia.orgnih.gov

The inhibitory effect on biliary lipid secretion persists even after the choleretic response has ceased researchgate.netportlandpress.com. This suggests that the mechanisms underlying the lipid secretion inhibition may be distinct from those causing the increased bile flow. Studies using isolated perfused rat liver have confirmed that this compound decreases cholesterol and phospholipid outputs without changing bile acid secretion, even at varying taurocholate infusion rates nih.govnih.gov. The inhibition of cholesterol and phospholipid secretion appears to be more marked at low bile acid secretion rates nih.govnih.gov.

The precise molecular mechanism by which this compound uncouples lipid secretion from bile acid secretion is not fully elucidated researchgate.net. However, the evidence pointing to effects on canalicular membrane enzymes suggests a potential interference with the transport or assembly of lipid-rich vesicles at the canalicular membrane, or perhaps an alteration of the membrane properties themselves that affects lipid efflux.

Enzymatic and Membrane Interactions Mediated by this compound

Research indicates that this compound interacts with the canalicular membrane of hepatocytes, influencing the activity and secretion of certain membrane-associated enzymes and modulating membrane transport processes. nih.gov

Effects on Specific Canalicular Membrane-Associated Enzymes (e.g., Alkaline Phosphatase, Gamma-Glutamyltransferase)

Studies in rats have shown that this compound administration leads to a marked reduction in the biliary outputs of plasma-membrane enzymes such as alkaline phosphatase (ALP) and gamma-glutamyltransferase (GGT). nih.govcnjournals.comportlandpress.com These enzymes are typically concentrated in the liver and bile ducts, and their presence in bile reflects their shedding or removal from the canalicular membrane. waocp.orgpathologytestsexplained.org.aumedlineplus.gov The decreased biliary output of ALP and GGT following this compound administration suggests that the compound may affect their transcellular movement or induce alterations in the structure of the bile canalicular membrane, thereby inhibiting the removal of these enzymes. researchgate.net Additionally, biliary outputs of canalicular membrane enzymes 5'-nucleotidase and alkaline phosphodiesterase I are also depressed by this compound administration. nih.govnih.gov

Here is a summary of the observed effects on canalicular membrane-associated enzymes:

EnzymeEffect of this compound Administration
Alkaline Phosphatase (ALP)Markedly reduced biliary output
Gamma-Glutamyltransferase (GGT)Markedly reduced biliary output
5'-NucleotidaseDepressed biliary output
Alkaline Phosphodiesterase IDepressed biliary output

Receptor-Ligand Interactions and Membrane Transport Modulations

While this compound is known to influence membrane-associated enzymes, its precise receptor-ligand interactions have not been extensively detailed in the provided literature. However, its effects on biliary lipid secretion suggest an interaction at the level of the canalicular membrane. nih.gov this compound selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipid, without significantly modifying bile acid secretion. nih.govportlandpress.comresearchgate.netresearchgate.net This effect is described as an uncoupling of the secretion of cholesterol and phospholipids from that of bile acids. nih.govportlandpress.comresearchgate.netresearchgate.net

The mechanism behind this uncoupling and the reduction in enzyme outputs is not fully elucidated but is thought to involve an effect on the canalicular membrane. nih.gov Possible explanations include impairment of the vesicular movement of lipids and other compounds to the canalicular membrane, potentially through dysfunctions or alterations affecting the cytoskeletal system. researchgate.net However, studies using tracers of vesicular transport have suggested that this compound's effect may differ from that of other anions known to affect biliary lipid secretion, indicating it does not inhibit intracellular vesicular transport or intracanalicular events in the same manner. nih.gov In vitro studies have also indicated that organic anions like this compound interact with bile salt/phosphatidylcholine/cholesterol mixed micelles, but this interaction does not appear to inhibit micellization itself, suggesting the in vivo mechanism of lipid secretion inhibition is not mediated by this process. nih.gov

Pharmacodynamic Characterization of this compound Responses

The pharmacodynamic effects of this compound primarily involve its hydrocholeretic action and its influence on biliary lipid and enzyme secretion. wikipedia.orgmedchemexpress.comresearchgate.net

Temporal Profiles of Pharmacological Efficacy

The temporal profile of this compound's effects has been examined in experimental settings. Following administration, the reduction in biliary outputs of plasma-membrane enzymes like alkaline phosphatase and gamma-glutamyltransferase is observed during the initial period when biliary secretion of cholesterol and phospholipid is depressed. researchgate.net A tendency towards a recovery of pre-test values for the biliary secretion rates of these enzymes was noted from 60-90 minutes post-administration in rats. researchgate.net The uncoupling effect on lipid secretion, where cholesterol and phospholipid secretion is reduced while bile acid secretion is not significantly modified, can persist even after the choleretic response has ceased. nih.govportlandpress.com

Biotransformation and Metabolic Pathways of this compound

Information specifically detailing the complete biotransformation and metabolic pathways of this compound in humans is limited in the provided search results. General information about drug metabolism in the liver indicates that it typically involves multi-step processes, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, primarily carried out by enzymes like Cytochrome P450s. ljmu.ac.uk However, specific metabolic pathways for this compound were not found. One source mentions pharmacokinetics and hepatic biotransformation in the context of a researcher's work, suggesting this area has been studied, but the details of the metabolic pathways are not provided usal.es.

Toxicological Assessment and Quantitative Structure Toxicity Relationships of Cyclobutyrol

In Vitro Toxicological Investigations of Cyclobutyrol

In vitro models play a significant role in the initial screening and mechanistic understanding of a compound's toxicity. These models allow for controlled experiments on cells, tissues, or organs outside of a living organism.

Cell-Based Models for Cytotoxicity Evaluation

Isolated Organ and Tissue Perfusion Models for Toxicity Profiling

Isolated organ and tissue perfusion models provide a more complex in vitro system that maintains some of the structural and functional integrity of the organ. Studies using isolated perfused rat liver have investigated the effects of this compound on biliary function nih.govmedchemexpress.comresearchgate.net. These investigations have shown that this compound decreases the biliary outputs of cholesterol and phospholipid without significantly altering bile acid secretion nih.govmedchemexpress.com. This suggests an uncoupling of the secretion of cholesterol and phospholipids (B1166683) from that of bile acids researchgate.net. Furthermore, this compound administration was observed to depress the biliary outputs of canalicular membrane enzymes, such as 5'-nucleotidase and alkaline phosphodiesterase I medchemexpress.comresearchgate.net. These findings indicate that the effects of this compound are likely exerted at the level of the canalicular membrane medchemexpress.comresearchgate.net.

Preclinical In Vivo Toxicological Studies of this compound

Preclinical in vivo studies, typically conducted in animal models, are essential for evaluating the systemic toxicity, organ-specific effects, and pharmacokinetic profile of a compound within a complex biological system.

Animal Models for Systemic Toxicity Assessment

Animal models, such as rats, are commonly used for assessing the systemic toxicity of compounds, often determining endpoints like the median lethal dose (LD50). This compound has been included in studies evaluating the toxicity of drugs on rats after intravenous administration, with a reported LD50 value of 1760.0 mg/kg. This type of data is fundamental for understanding the acute toxicity potential of a substance in a living organism.

Organ-Specific Toxicity Profiles (e.g., Hepatotoxicity)

Organ-specific toxicity, particularly hepatotoxicity due to the liver's central role in metabolism and excretion, is a critical aspect of toxicological assessment. In vivo studies in rats have corroborated the effects observed in isolated liver perfusion models, demonstrating that this compound can reduce the biliary concentration and output of cholesterol and phospholipid. This uncoupling effect on biliary lipid secretion has been observed even after the choleretic response to the drug had ceased. These findings in animal models reinforce the in vitro observations regarding this compound's impact on biliary lipid secretion pathways nih.govmedchemexpress.comresearchgate.net.

Computational Toxicology and Quantitative Structure-Toxicity Relationships (QSTR)

Computational toxicology and Quantitative Structure-Toxicity Relationships (QSTR) utilize in silico methods to predict the toxicity of compounds based on their chemical structure and physicochemical properties. These approaches can help screen potential drug candidates and prioritize compounds for further experimental testing.

This compound has been included in QSTR studies aimed at correlating the toxicity of drugs on rats with their molecular descriptors. In one such study, a QSTR model was proposed to correlate the intravenous LD50 of drugs in rats with various computational descriptors. The model included descriptors such as surface area (SAA), molar volume (VOL), hydration energy (HE), logarithm of partition coefficient (log P), molar refractivity (REF), polarizability (POL), molecular weight (MASS), total energy (TE), and energy of the highest occupied molecular orbital (HOMO). This compound, with an experimental LD50 of 1760.0 mg/kg, was part of the dataset used to build and validate this predictive model. The QSTR approach highlights the relationship between the structural characteristics of a compound and its toxic effects, providing a valuable tool for toxicity prediction.

CompoundExperimental LD50 (mg/kg, rat, i.v.)
This compound1760.0

Table 1: Experimental LD50 value for this compound in rats (intravenous administration).

The QSTR model developed in the study utilized a linear equation to predict LD50 values based on a combination of the aforementioned molecular descriptors. While the full details of the model equation and the specific contribution of each descriptor to this compound's predicted toxicity are complex, the inclusion of this compound in such a study underscores the application of computational methods in assessing its potential toxicity based on its molecular structure.

Development and Validation of Predictive QSTR Models for this compound

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemical compounds based on their molecular structures and physicochemical properties. researchgate.netmdpi.com These models establish mathematical correlations between structural descriptors of compounds and their observed toxicity endpoints. researchgate.net The development of QSTR models for this compound involves calculating various molecular descriptors that capture its chemical characteristics, such as molecular weight, lipophilicity (log P), polarizability, and electronic properties. researchgate.netmdpi.com

Studies have incorporated this compound into datasets for developing QSTR models aimed at predicting acute toxicity, such as LD50 values in rats after intravenous administration. researchgate.net In one such study involving a dataset of 319 drugs, this compound was included with an experimental LD50 value of 1760.0 mg/kg. researchgate.net The QSTR models developed utilized computational descriptors calculated using software like HyperChem. researchgate.net The accuracy of these models is typically evaluated using statistical parameters such as the correlation coefficient (R), F value, and average percentage deviation (APD) between calculated and experimental toxicity values. researchgate.net

Developing robust QSTR models requires high-quality toxicity data and a diverse set of compounds to ensure the model is applicable across a wide chemical space. nih.gov While QSTR models offer a promising approach for toxicity prediction based solely on chemical structure, their predictive accuracy is an ongoing area of research and improvement. nih.gov

Here is a table summarizing some computed properties of this compound that could be used as descriptors in QSTR models:

Property NameValueSource
Molecular Weight186.25 g/mol Computed by PubChem 2.2 nih.govuni.lu
XLogP3 (predicted)2.1Computed by XLogP3 3.0 nih.govuni.lu
Molecular FormulaC10H18O3Computed by PubChem 2.2 nih.govuni.lu
Monoisotopic Mass186.1256 DaPubChemLite uni.lu
Predicted Collision Cross Section ([M+H]+)144.1 ŲComputed using CCSbase uni.lu

Application of In Silico Methods for Toxicity Prediction

In silico methods, including QSTR modeling, play a crucial role in computational toxicology for predicting the potential toxicity of chemical compounds like this compound. researchgate.netnih.gov These methods allow for the assessment of toxicity based on the compound's molecular structure, reducing the need for extensive experimental testing in the initial stages of evaluation. researchgate.net

For this compound, in silico approaches can be applied to estimate various toxicity endpoints by leveraging established QSTR models or other computational algorithms. researchgate.netnih.gov These methods rely on the principle that the biological activity, including toxicity, of a compound is related to its chemical structure and properties. researchgate.net By analyzing the structural features and physicochemical descriptors of this compound, in silico models can provide predictions regarding its potential toxic effects. researchgate.netmdpi.com

The application of in silico methods for toxicity prediction of this compound involves:

Descriptor Calculation: Computing molecular descriptors that represent the structural and electronic properties of this compound. researchgate.net

Model Application: Using pre-trained QSTR models or other predictive algorithms that have been developed and validated using datasets of compounds with known toxicity. researchgate.netnih.govbonviewpress.com

Toxicity Prediction: Generating predicted toxicity values or classifications for this compound based on the input descriptors and the applied model. researchgate.netnih.gov

While in silico methods offer advantages in terms of speed and cost-effectiveness, it is important to note their limitations. nih.gov The accuracy of predictions depends heavily on the quality and relevance of the training data used to build the models and the complexity of the toxicological endpoint being predicted. nih.gov Therefore, in silico predictions for this compound's toxicity should ideally be used in conjunction with, and validated by, experimental data.

Mechanistic Studies of this compound-Induced Cellular Perturbations

Mechanistic studies investigate the specific biological processes and pathways through which this compound exerts its effects at the cellular level, particularly in the context of its observed influence on biliary secretion. This compound is known to inhibit the secretion of biliary cholesterol and phospholipids without significantly affecting bile acid secretion. nih.govresearchgate.net This suggests a selective action on specific components of the biliary secretory pathway.

Research using isolated perfused rat liver has provided insights into the potential mechanisms. nih.govresearchgate.net These studies demonstrated that this compound decreases the biliary output of cholesterol and phospholipid shortly after administration. nih.govresearchgate.net This effect was observed across different rates of taurocholate infusion, indicating that the inhibition is not dependent on the level of bile acid secretion. nih.gov

Furthermore, this compound administration was found to depress the biliary outputs of canalicular membrane enzymes, specifically 5'-nucleotidase and alkaline phosphodiesterase I. nih.govresearchgate.netstring-db.org However, it did not affect the biliary output of albumin. nih.gov This differential effect on membrane enzymes suggests that this compound's action might be localized to the canalicular membrane. nih.gov

Studies have indicated that this compound does not appear to inhibit intracellular vesicular transport or events occurring within the bile canaliculus. nih.gov This distinguishes its mechanism from that of several other organic anions that affect biliary secretion. nih.gov The evidence points towards the most likely effect of this compound being exerted directly at the level of the canalicular membrane, potentially interfering with the transport or incorporation of cholesterol and phospholipids into bile. nih.gov This uncoupling of cholesterol and phospholipid secretion from bile acid secretion is a key mechanistic finding. researchgate.net

Methodological Considerations in this compound Toxicology Research

Toxicology research involving this compound requires careful consideration of various methodologies to ensure accurate and reliable assessment of its potential hazards. Given this compound's known effects on the biliary system, methodologies should be chosen to effectively evaluate hepatic and biliary toxicity.

Key methodological considerations include:

In Vitro Models: Utilizing isolated cell systems, such as primary hepatocytes or liver cell lines, can provide valuable information on the direct cellular effects of this compound, including cytotoxicity, effects on membrane integrity, and alterations in lipid metabolism pathways. Isolated perfused liver models, as used in some studies, are particularly useful for investigating biliary secretion and the immediate effects of compounds on this process, minimizing extrahepatic factors. nih.govresearchgate.net

In Vivo Models: Animal models, typically rodents, are essential for evaluating systemic toxicity, pharmacokinetic and pharmacodynamic profiles, and complex interactions within the organism. Studies in rats have been instrumental in understanding this compound's effects on biliary lipid secretion in a physiological context. nih.govresearchgate.net Methodological aspects in animal studies include appropriate species selection, dosing regimens (though dosage information is excluded from this article), route of administration, and endpoints for evaluation (e.g., biochemical markers of liver function, histological examination of liver tissue, analysis of bile composition).

Analytical Techniques: Accurate quantification of this compound and its metabolites in biological matrices (bile, plasma, liver tissue) is crucial for pharmacokinetic and toxicokinetic studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. Analysis of bile composition, including bile acids, cholesterol, and phospholipids, requires specific analytical methods to assess the impact of this compound on biliary lipid secretion. nih.govresearchgate.net

Computational Toxicology: As discussed in earlier sections, in silico methods like QSTR modeling and molecular docking can complement experimental studies by predicting potential toxicity and providing insights into possible mechanisms of action based on structural interactions. researchgate.netnih.gov

Considering the uncoupling effect of this compound on biliary lipid secretion, methodologies focusing on membrane transport proteins and lipid metabolic pathways within hepatocytes and at the canalicular membrane are particularly relevant for future research. nih.govresearchgate.net

Advanced Analytical Methodologies in Cyclobutyrol Research

Quantitative Bioanalytical Methods for Cyclobutyrol and its Metabolites

Quantitative bioanalysis plays a vital role in understanding the behavior of this compound in biological matrices. This involves the accurate and precise measurement of the compound and any metabolic products.

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating this compound and its metabolites from complex biological samples before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques for the analysis of pharmaceutical compounds and their metabolites labmanager.comscioninstruments.com. HPLC is particularly suitable for non-volatile and polar compounds, while GC is effective for volatile and thermally stable substances labmanager.com. The choice between HPLC and GC for this compound or its metabolites would depend on their specific physicochemical properties, such as volatility and thermal stability labmanager.comscioninstruments.com. Both techniques involve a stationary phase and a mobile phase to achieve separation based on differential interactions of the analytes with these phases scioninstruments.com. The separated components are then passed through a detector.

Spectrometric Detection Methods for High-Throughput Analysis

Spectrometric methods are often coupled with chromatographic techniques for the detection and quantification of analytes. Mass Spectrometry (MS) is a powerful detection method that provides highly sensitive and selective analysis, making it suitable for high-throughput applications. LC-MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry researchgate.net. These methods can be used to identify and quantify this compound and its metabolites in biological samples, even at low concentrations. Other spectrometric methods, such as UV-Vis spectroscopy, may also be used depending on the chromophoric properties of this compound and its metabolites.

Lipidomic Profiling in Biological Systems Perturbed by this compound

This compound is known to inhibit biliary lipid secretion wikipedia.orgmedchemexpress.eumedchemexpress.comresearchgate.netnih.govwikidoc.org. Therefore, lipidomic profiling is a relevant approach to investigate the broader impact of this compound on lipid metabolism and distribution in biological systems. Lipidomics involves the comprehensive analysis of lipids within a biological sample.

Untargeted Lipidomics Approaches for Comprehensive Analysis

Untargeted lipidomics aims to identify and quantify as many lipid species as possible within a sample without前 defined targets mdpi.commedrxiv.org. This approach can reveal unexpected changes in lipid profiles induced by this compound administration. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are commonly used in untargeted lipidomics to provide comprehensive coverage of the lipidome mdpi.commedrxiv.org. This can help in identifying potential biomarkers or pathways affected by this compound.

Targeted Methodologies for Specific Biliary Lipids

Given this compound's effect on biliary lipid secretion, targeted lipidomics approaches are valuable for precisely quantifying specific lipids known to be present in bile, such as cholesterol and phospholipids (B1166683) researchgate.net. Targeted methods focus on the detection and quantification of a predefined set of lipids. These methods often utilize techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) with mass spectrometry to achieve high sensitivity and specificity for the target lipids. This allows for detailed analysis of how this compound specifically impacts the secretion rates and concentrations of these key biliary components. Studies have shown that this compound administration reduced biliary concentration and output of cholesterol and phospholipid researchgate.net.

Enzyme Kinetic Assays and Activity Measurements in this compound Studies

Enzyme kinetic assays are essential for understanding how this compound might interact with enzymes involved in bile acid synthesis, lipid metabolism, or transport processes. These assays measure the rate of enzyme-catalyzed reactions and can provide information on enzyme-inhibitor interactions, enzyme activation, or changes in enzyme activity.

Enzyme assays can be continuous or discontinuous tipbiosystems.com. Continuous assays monitor the reaction progress in real-time, while discontinuous assays involve taking samples at set intervals tipbiosystems.com. Spectrophotometric or fluorometric methods are often used to measure changes in substrate or product concentrations over time tipbiosystems.com. Determining kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can help characterize the effect of this compound on enzyme function scientistlive.com. While the search results mention that this compound affects the biliary outputs of plasma-membrane enzymes like alkaline phosphatase and gamma-glutamyltransferase researchgate.net, specific enzyme kinetic data detailing the nature of this interaction (e.g., inhibition type, Ki values) is not provided.

Method Validation and Quality Control in this compound Bioanalysis

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological samples, such as blood, plasma, serum, or urine rrml.roeuropa.eu. These methods are crucial in various stages of drug development, including clinical pharmacology, bioavailability, and bioequivalence studies au.dk. To ensure the reliability and reproducibility of the analytical results, bioanalytical methods must undergo rigorous validation rrml.roeuropa.euau.dk.

Method validation is a process that demonstrates that a particular method is suitable for its intended purpose europa.euau.dk. Key performance parameters that are typically validated for an analyte in a biological matrix include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification - LLOQ, and Upper Limit of Quantification - ULOQ), range, recovery, matrix effect, carry-over, dilution integrity, and stability europa.euau.dkfda.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true nominal value, while precision describes the agreement among replicate measurements of a homogeneous sample au.dkfda.gov. Both within-run (intrabatch) and between-run (interbatch) precision are assessed au.dk.

Selectivity and Specificity: Selectivity is the ability of the method to measure the analyte unequivocally in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or co-administered drugs rrml.roeuropa.euau.dk.

Sensitivity: The LLOQ is the lowest analyte concentration that can be reliably and reproducibly quantified with acceptable accuracy and precision, while the ULOQ is the highest concentration europa.eufda.gov. The range is the concentration interval between the LLOQ and ULOQ europa.eufda.gov.

Recovery: Recovery evaluates the efficiency of the analyte extraction process from the biological matrix fda.gov.

Matrix Effect: This assesses the influence of the biological matrix components on the ionization and detection of the analyte europa.eu.

Stability: The stability of the analyte in the biological matrix is assessed under various storage conditions and through freeze-thaw cycles to ensure sample integrity before analysis europa.eu.

Chromatographic methods, often coupled with mass spectrometry (LC-MS/MS), are commonly employed for the bioanalysis of small molecules like this compound due to their sensitivity and selectivity rrml.ro. Method validation typically involves preparing calibration standards by spiking known amounts of the analyte into blank biological matrix and analyzing them to construct a calibration curve rrml.roeuropa.eu.

Quality control (QC) samples are an integral part of bioanalysis, used to monitor the performance of the validated method during routine analysis of study samples rrml.roau.dkfda.gov. QC samples are prepared by spiking the biological matrix with known concentrations of the analyte, typically at low, medium, and high levels within the validated range rrml.ro. These samples are analyzed alongside the unknown study samples in each analytical run rrml.roau.dk. Acceptance criteria for QC samples, such as a certain percentage of samples falling within a specified deviation from their nominal value, are established to ensure the validity of the analytical run rrml.ro.

While the general principles of bioanalytical method validation and quality control are well-established and guided by regulatory bodies europa.euau.dkfda.gov, specific detailed research findings or data tables pertaining to the validation of a bioanalytical method for this compound were not identified in the available search results. Therefore, specific data tables detailing method validation parameters for this compound bioanalysis cannot be provided in this section.

Computational and Theoretical Studies of Cyclobutyrol

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Cyclobutyrol Derivatives

SAR and QSAR studies aim to establish relationships between the structural features of a set of compounds and their observed biological activities. This allows for the identification of key structural elements responsible for activity and the prediction of the activity of new, untested compounds. QSAR models use mathematical equations to correlate numerical descriptors representing molecular structure with quantitative measures of biological activity. thieme-connect.deresearchgate.netresearchgate.net

Developing predictive QSAR models for this compound derivatives would involve synthesizing or identifying a series of structurally related compounds and measuring their biological activity (e.g., choleretic effect or inhibition of biliary lipid secretion). Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods would then be employed to build a model that relates these descriptors to the observed activity. Such a model could potentially predict the activity of novel this compound analogs before their synthesis and testing. However, specific published studies detailing the development of predictive QSAR models for this compound derivatives were not found.

Computational drug design approaches can be broadly classified as ligand-based or structure-based. Ligand-based methods rely on the knowledge of known active compounds (ligands) to design new ones with similar properties. This could involve pharmacophore modeling, molecular shape analysis, or QSAR. Structure-based methods, on the other hand, utilize the three-dimensional structure of the biological target (e.g., a receptor or enzyme) to design ligands that bind effectively. This typically involves molecular docking and simulations. While these methodologies could be applied to design this compound derivatives with potentially improved or modified activities, no specific published research applying these techniques to this compound was identified.

Predictive QSAR Model Development for Biological Activities

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and dynamics simulations are powerful tools for studying the interactions between a small molecule like this compound and its potential biological targets at a molecular level. ebsco.commdpi.comrsc.orgnih.govmdpi.com

Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. For this compound, docking studies could theoretically explore its interaction with proteins involved in bile synthesis, secretion, or lipid metabolism to understand its mechanism of action at a molecular level. Analyzing the predicted binding poses and interaction energies could provide insights into the key residues involved in binding and the specificity of this compound for certain targets. However, no specific molecular docking studies involving this compound were found in the search results.

Molecular dynamics simulations extend the static picture provided by docking by simulating the movement of atoms and molecules over time. ebsco.commdpi.comrsc.orgnih.govmdpi.com This allows for the study of the conformational flexibility of this compound, its behavior in different environments (e.g., aqueous solution, lipid membranes), and the dynamics of its interaction with a target. Conformational analysis through MD simulations could reveal the most stable three-dimensional structures of this compound, which is crucial for understanding its binding to targets. Simulating the dynamic behavior of this compound in the presence of relevant biological molecules could provide insights into the stability of binding complexes and the process of interaction. Despite the utility of these methods, no specific molecular dynamics simulations of this compound were identified in the search results.

Analysis of Binding Affinity and Receptor Specificity

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Pharmacokinetic Modeling

Predicting ADMET properties and modeling pharmacokinetics using in silico methods is an important step in assessing the potential of a drug candidate. These computational approaches can estimate how a compound will be absorbed into the bloodstream, distributed to various tissues, metabolized, and excreted from the body, as well as predict potential toxicity. cit-wulkow.deresearchgate.netualberta.cabiorxiv.orglabcorp.combiorxiv.org

Cheminformatics and Data Mining Applications in this compound Research

Cheminformatics and data mining play a significant role in the computational and theoretical investigation of chemical compounds like this compound. These fields leverage computational tools and techniques to manage, analyze, and interpret chemical data, facilitating the prediction of properties, the understanding of interactions, and the identification of patterns within large datasets.

One area where cheminformatics is applied is in the development of quantitative structure-activity relationships (QSAR) and quantitative structure-toxicity relationships (QSTR). These models aim to correlate the structural and physicochemical properties of compounds with their biological activities or toxic effects. For this compound, computational descriptors, such as surface area, molar volume, hydration energy, logarithm of partition coefficient (log P), molar refractivity, polarizability, molecular weight, total energy, and the energy of the highest occupied molecular orbital (HOMO), can be calculated using software like HyperChem. researchgate.net These descriptors can then be used in regression analyses against experimental data, such as LD50 values, to build predictive QSTR models. researchgate.net While a proposed QSTR model for the toxicity of drugs on rats included this compound in its dataset, the accuracy can be affected by high average percentage deviations for certain drugs. researchgate.net

Data mining techniques are essential for extracting meaningful insights from large chemical databases, including those containing information on compounds like this compound. Databases such as PubChem provide a wealth of computed properties, identifiers (like CAS Number, InChI Key, and SMILES), and links to related literature, patents, and biological test results for this compound (CID 72065). nih.govdrugbank.com This aggregated data allows researchers to explore the chemical space around this compound, identify similar compounds, and analyze patterns in reported biological activities or uses. nih.gov

Cheminformatics tools also assist in predicting various chemical properties crucial for understanding a compound's behavior. For this compound, computed properties available in databases include molecular weight, XLogP3, topological polar surface area, and rotatable bond count. nih.gov These computed properties are valuable for theoretical studies and can inform further experimental design.

Furthermore, cheminformatics is integrated into various stages of drug discovery and development, which could be relevant for compounds like this compound, which has been investigated for its choleretic properties. wikipedia.orgresearchgate.net Applications include virtual screening, molecular docking, and the prediction of absorption, distribution, metabolism, and toxicity (ADMET) properties. neovarsity.org While specific detailed studies applying advanced molecular docking or extensive ADMET predictions solely focused on this compound were not prominently found in the search results, the general principles of cheminformatics apply. For instance, molecular docking predicts the binding affinity of a molecule to a target protein, which is a fundamental aspect of understanding drug action. neovarsity.org

The use of cheminformatics and data mining in this compound research, as evidenced by its inclusion in QSTR studies and its presence in chemical databases with computed properties, highlights the role of these computational approaches in characterizing the compound and exploring its potential biological implications within theoretical frameworks.

Computed Properties of this compound (CID 72065)

Property NameValueSource
Molecular Weight186.25 g/mol PubChem nih.gov
XLogP32.1PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Exact Mass186.125594432 DaPubChem nih.gov
Monoisotopic Mass186.125594432 DaPubChem nih.gov
Topological Polar Surface Area57.5 ŲPubChem nih.gov
Heavy Atom Count13PubChem nih.gov
Complexity183PubChem nih.gov
Isotope Atom Count0PubChem nih.gov
Defined Atom Stereocenter Count0PubChem nih.gov
Undefined Atom Stereocenter Count1PubChem nih.gov
Defined Bond Stereocenter Count0PubChem nih.gov
Undefined Bond Stereocenter Count0PubChem nih.gov
Covalent Unit Count1PubChem nih.gov
Compound Is CanonicalizedYesPubChem nih.gov

Note: Data compiled from PubChem CID 72065. nih.gov

Translational and Therapeutic Implications of Cyclobutyrol Research

Potential Therapeutic Applications in Liver and Biliary Tract Disorders

Research indicates that cyclobutyrol induces a choleretic effect, leading to an increase in bile flow. researchgate.netmedchemexpress.com This effect is reported to be independent of bile acids, distinguishing it from other choleretic agents. researchgate.netmedchemexpress.com By promoting bile flow, this compound may hold therapeutic value in cholestatic conditions where bile flow is impaired. Studies in rats have shown that administration of this compound reduced biliary concentration and output of cholesterol and phospholipid, without significantly modifying bile acid secretion. researchgate.net This uncoupling of lipid secretion from bile acid secretion suggests a potential benefit in conditions associated with excessive biliary lipid content. researchgate.net The drug has also been observed to reduce the biliary outputs of plasma-membrane enzymes like alkaline phosphatase and gamma-glutamyltransferase. researchgate.net

Role of this compound in the Pathogenesis and Management of Cholesterol Gallstones

Cholesterol gallstones are formed due to an imbalance in the composition of bile, specifically supersaturation of cholesterol, often coupled with decreased concentrations of bile acids or phospholipids (B1166683). researchgate.netvrachi.name this compound's ability to decrease the biliary secretion of cholesterol and phospholipids, while maintaining bile acid secretion, directly addresses this imbalance. researchgate.netnih.gov This leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, as well as the lithogenic index of the bile. researchgate.net By making bile less saturated with cholesterol, this compound could potentially prevent the nucleation and growth of cholesterol crystals, which are initial steps in gallstone formation. researchgate.net This inhibitory action on biliary lipid secretion appears to be exerted at the level of the canalicular membrane. nih.gov

Exploration of Novel Therapeutic Indications for this compound and its Derivatives

Beyond its established effects on bile, there has been some exploration into other potential therapeutic areas for this compound and compounds with related structures.

Research into Potential for Neurological Conditions

While specific research on this compound itself for neurological conditions is limited in the provided information, compounds with similar structures, such as cyclohexane (B81311) derivatives, have been investigated for their role in neurological disorders and as potential therapeutic agents. ontosight.aivdoc.pub For instance, some cyclohexane derivatives have shown activity as 5-HT1A receptor agonists, which could potentially be used to decrease blood pressure and heart rate. cabidigitallibrary.org Another related compound, cyclocholine (B1218912) (a methylaziridinium derivative), acts as a choline (B1196258) uptake inhibitor and affects acetylcholine (B1216132) release, highlighting the potential for compounds with cyclic structures to influence neurotransmission. vdoc.pub However, direct evidence linking this compound to the treatment of neurological conditions requires further dedicated research.

Investigation of Antimicrobial Properties of Related Structures

Studies have explored the antimicrobial properties of compounds structurally related to this compound, particularly cyclohexane and cyclobutane (B1203170) derivatives. ontosight.aicabidigitallibrary.orgmdpi.comnih.gov For example, certain cyclohexane derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and fungi, with some compounds showing significantly higher activity against Candida species compared to standard drugs like tetracycline. cabidigitallibrary.org Thiazolylhydrazone derivatives containing a cyclobutane ring have also been synthesized and evaluated for antibacterial and antifungal activities, showing varying degrees of effectiveness against different microorganisms. nih.gov Amide derivatives containing a cyclopropane (B1198618) ring have also been investigated for antibacterial and antifungal activities, with some compounds showing moderate to excellent activity against Candida albicans. mdpi.com These findings suggest that the core cyclic structures present in this compound and its derivatives can be incorporated into compounds with antimicrobial potential, although this research focuses on related structures rather than this compound itself.

Advancements in Translational Research for this compound Development

Translational research for this compound development would involve moving findings from basic research into clinical applications. The studies demonstrating this compound's effects on bile flow and lipid secretion in animal models represent a foundational step in this process. researchgate.netnih.gov Identifying the specific mechanism of action at the canalicular membrane is crucial for further development. nih.gov While the provided information highlights the pharmacological effects and potential therapeutic areas, detailed advancements in translational research, such as clinical trial data beyond Phase II, specific drug formulations, or advanced delivery methods for this compound, are not extensively described. nih.gov However, the recognition of this compound as a drug used in bile therapy and its classification within the ATC system (A05AX03) indicates a degree of clinical consideration and potential for further translational efforts. nih.govwikipedia.orgdrugbank.comdrugbank.comwikidoc.org Translational research in related areas, such as the development of 3D liver models for toxicity testing and understanding lipidomics in disease, could potentially support future investigations into this compound's effects and development. nih.govmdpi.comljmu.ac.ukmedrxiv.org

Future Directions and Emerging Avenues in Cyclobutyrol Research

Development of Advanced In Vitro and In Vivo Models for Cyclobutyrol Studies

Future research on this compound could significantly benefit from the development and application of more sophisticated in vitro and in vivo models. Current understanding of its effects on biliary secretion primarily stems from studies that may not fully capture the complexity of human physiological responses or specific disease states. mdpi.comresearchgate.net

Advanced In Vitro Models: This could involve creating multi-cellular co-culture systems mimicking the liver sinusoid and biliary epithelium to better understand the cellular and molecular interactions governing this compound's action. Organ-on-a-chip technology, simulating the interconnectedness of liver and gastrointestinal tissues, could provide a more physiologically relevant platform to study absorption, metabolism, and biliary excretion dynamics. justia.comgoogleapis.com Such models could allow for detailed investigation into the uncoupling effect of this compound on cholesterol and phospholipid secretion from bile acids at the canalicular membrane level. ncats.io

Potential Data Table: A future study utilizing an advanced liver-biliary co-culture model might generate data comparing the effect of this compound on bile flow rate, bile acid secretion, cholesterol secretion, and phospholipid secretion across different cell types or under varying simulated physiological conditions. A table could present parameters like "Bile Flow Rate (µL/hr)", "Bile Acid Secretion (µmol/hr)", "Cholesterol Secretion (nmol/hr)", and "Phospholipid Secretion (nmol/hr)" for control and this compound-treated co-cultures, potentially showing dose-dependent effects.

Refined In Vivo Models: While animal models have been used, developing or refining models that better recapitulate specific human cholestatic conditions or lipid metabolism disorders could provide more translational insights. mdpi.comresearchgate.net This might involve genetic models or diet-induced models that mimic the complex pathophysiology of diseases where this compound could potentially be applied. Studies could focus on long-term effects and systemic impacts beyond immediate biliary changes.

Potential Data Table: Research using a refined in vivo model of cholestasis could produce data on serum liver enzyme levels, histological changes in liver tissue, bile duct morphology, and changes in hepatic gene or protein expression related to bile transport and lipid metabolism in the presence or absence of this compound treatment. A table might include metrics such as "Serum ALT (U/L)", "Serum AST (U/L)", "Bile Duct Proliferation Score", and quantitative data on specific protein markers from liver tissue.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Investigations

Applying multi-omics approaches could provide a comprehensive view of the biological changes induced by this compound, moving beyond targeted analyses to reveal broader systemic effects and identify novel biomarkers or pathways involved in its action. nih.govmdpi.comuv.esquanticate.comfrontlinegenomics.com

Proteomics: Studying the proteome in relevant tissues (e.g., liver, gallbladder) or biofluids (e.g., bile, serum) from this compound-treated models or patients could identify specific proteins whose expression or activity is altered. This could shed light on the molecular targets or pathways influenced by this compound, particularly those related to bile synthesis, transport, and lipid handling. nih.govquanticate.com

Potential Data Table: A proteomics study might generate a list of differentially expressed proteins in liver tissue following this compound administration. A table could display "Protein Name", "Fold Change (Treated/Control)", "p-value", and "Associated Pathway" for identified proteins, highlighting those significantly altered.

Metabolomics: Analyzing the complete set of small-molecule metabolites in biological samples could reveal metabolic shifts associated with this compound treatment. nih.govquanticate.comfrontlinegenomics.com This is particularly relevant given this compound's impact on bile and lipid metabolism. Metabolomics could help understand how this compound affects the broader metabolic landscape, potentially identifying novel effects or confirming known mechanisms through metabolic signatures.

Potential Data Table: A metabolomics analysis of bile or serum could identify metabolites whose concentrations are significantly changed by this compound. A table might list "Metabolite Name", "Change in Concentration (Treated vs. Control)", "p-value", and "Metabolic Pathway" for key metabolites, such as specific bile acids, phospholipids (B1166683), or cholesterol metabolites.

Integrated Omics: Combining data from proteomics, metabolomics, and potentially transcriptomics could provide a systems-level understanding of this compound's effects, revealing complex interactions between genes, proteins, and metabolites. nih.govuv.esquanticate.comfrontlinegenomics.com This integrated approach is crucial for uncovering the full biological profile of the compound.

Exploration of Targeted Delivery Systems for this compound

Investigating targeted delivery systems for this compound could enhance its efficacy, reduce potential off-target effects, and optimize its pharmacokinetic profile. google.comgoogle.commdpi.com Given its action on the biliary system, targeting delivery specifically to the liver or bile ducts could be advantageous.

Nanocarriers: Utilizing nanoparticles, liposomes, or other nanocarriers could allow for controlled release and targeted accumulation of this compound in the desired tissues. mdpi.com This could improve its bioavailability at the site of action and potentially reduce the required dose.

Potential Data Table: Research on targeted delivery might involve evaluating the tissue distribution of this compound when administered via a novel delivery system compared to conventional administration. A table could show "Tissue Type (Liver, Gallbladder, Kidney, etc.)", "this compound Concentration (µg/g tissue)", and "Delivery System" (e.g., "Conventional", "Nanoparticle X") at different time points post-administration.

Prodrug Strategies: Developing prodrugs of this compound could improve its solubility, stability, or targeting capabilities. google.com Prodrugs are inactive until converted to the active form in the body, ideally at the site of action.

Potential Data Table: A study on a this compound prodrug might present data on its stability in different biological media (e.g., plasma, liver homogenate) and its conversion rate to active this compound. A table could show "Medium", "Time Point", "Prodrug Concentration (µM)", and "this compound Concentration (µM)".

Addressing Remaining Knowledge Gaps in this compound's Biological Profile

Despite existing research, several knowledge gaps regarding this compound's biological profile remain. Future studies should aim to fill these gaps for a more complete understanding.

Detailed Mechanism of Uncoupling: While it is known that this compound uncouples cholesterol and phospholipid secretion from bile acids, the precise molecular mechanism by which this occurs at the canalicular membrane requires further elucidation. ncats.io Identifying the specific transporters or proteins involved in this uncoupling effect is crucial.

Long-term Effects: More research is needed on the long-term effects of this compound administration, particularly on hepatic function, bile duct health, and systemic lipid metabolism beyond the immediate changes in bile composition.

Interactions with Other Pathways: Investigating potential interactions between this compound and other metabolic pathways or signaling cascades, especially those related to inflammation or fibrosis in the context of liver disease, could reveal broader therapeutic implications or potential contraindications. mdpi.comresearchgate.netvrachi.name

Interdisciplinary Collaborations and International Research Initiatives

Advancing this compound research will necessitate increased interdisciplinary collaborations and international initiatives.

Bridging Disciplines: Collaboration between chemists, pharmacologists, biologists, clinicians, and data scientists is essential to integrate synthesis of novel this compound derivatives, mechanistic studies, preclinical testing, and clinical evaluation.

Sharing Resources and Data: Establishing international consortia for rare liver diseases or metabolic disorders could facilitate the sharing of biological samples, clinical data, and research findings related to this compound, accelerating progress. nih.gov

Standardization of Methods: Collaborative efforts can help standardize in vitro and in vivo models, as well as omics data generation and analysis protocols, ensuring reproducibility and comparability of results across different research groups.

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of cyclobutyrol in bile therapy?

this compound is classified under "Other drugs for bile therapy" (ATC code: A05AX03) and is structurally distinct from bile acids like ursodeoxycholic acid . To investigate its mechanisms, researchers should:

  • Conduct in vitro binding assays (e.g., receptor affinity studies) and in vivo bile flow measurements in animal models.
  • Compare its choleretic (bile-stimulating) effects with reference compounds (e.g., hymecromone) using dose-response studies .
  • Use molecular docking simulations to predict interactions with hepatic transporters (e.g., BSEP, NTCP).

Q. How can researchers design a robust pharmacokinetic (PK) study for this compound?

Key methodological considerations:

  • Sample collection : Use bile cannulation in rodent models to quantify biliary excretion, paired with plasma and urine sampling to assess systemic exposure .
  • Analytical validation : Employ LC-MS/MS for quantification, ensuring specificity for this compound and its metabolites (e.g., glucuronide conjugates) .
  • Dosing strategy : Include multiple dose levels to evaluate linearity and saturation kinetics.

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s hepatoprotective efficacy across preclinical studies?

Contradictions may arise from differences in experimental models (e.g., cholestasis vs. toxin-induced liver injury) or dosing regimens. To resolve these:

  • Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., unblinded outcome assessments) .
  • Conduct meta-analyses of existing data, stratifying results by model type, species, and endpoint (e.g., serum ALT vs. histopathology) .
  • Validate findings in a standardized murine model of bile duct ligation, with predefined primary/secondary endpoints .

Q. What experimental design principles optimize this compound’s translational relevance for human biliary disorders?

Adopt a PICOT framework to structure the research question :

  • P (Population): Patients with primary biliary cholangitis (PBC) or cholestasis.
  • I (Intervention): this compound at clinically equivalent doses (derived from allometric scaling of preclinical PK data).
  • C (Comparison): Ursodeoxycholic acid (current standard therapy).
  • O (Outcome): Reduction in serum alkaline phosphatase (ALP) or pruritus scores.
  • T (Time): 12-week treatment duration.
    Include power calculations to determine sample size and ensure statistical validity .

Q. How can in silico and in vitro models reduce reliance on animal studies for this compound research?

  • Computational approaches : Use quantitative structure-activity relationship (QSAR) models to predict hepatobiliary distribution and toxicity .
  • Organ-on-a-chip systems : Co-culture hepatocytes and cholangiocytes to mimic bile duct physiology and assess this compound’s effects on bile composition .
  • 3D bioprinting : Create liver spheroids with patient-derived cells to study inter-individual variability in drug response .

Methodological Challenges and Solutions

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on bile flow?

  • Use mixed-effects models to account for repeated measurements in longitudinal bile flow data .
  • Apply non-linear regression (e.g., Emax models) to quantify efficacy thresholds and EC50 values .
  • Adjust for multiple comparisons (e.g., Bonferroni correction) when evaluating secondary endpoints like inflammation markers .

Q. How can researchers ensure reproducibility in this compound studies?

  • Blinding and randomization : Assign animals to treatment groups using block randomization and blind outcome assessors to group allocations .
  • Data transparency : Share raw datasets (e.g., bile pH, flow rates) in public repositories, adhering to FAIR principles .
  • Reagent validation : Certify this compound purity (>98%) via NMR and HPLC, and report supplier details (excluding non-academic sources like BenchChem) .

Emerging Research Directions

Q. What role does this compound play in modulating gut-liver axis interactions in metabolic diseases?

Proposed methodology:

  • Use germ-free mice to isolate this compound’s direct effects on bile acid enterohepatic cycling .
  • Integrate metabolomics (e.g., fecal bile acid profiling) with 16S rRNA sequencing to link microbial shifts to therapeutic outcomes .

Q. Can this compound be repurposed for non-hepatic conditions (e.g., neurodegenerative disorders)?

  • Screen this compound in blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) .
  • Collaborate with neuropharmacology labs to test efficacy in α-synucleinopathy models, leveraging shared compound libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.